Stannane, chlorotriethenyl- Stannane, chlorotriethenyl-
Brand Name: Vulcanchem
CAS No.: 10008-90-9
VCID: VC21199371
InChI: InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1
SMILES: C=C[Sn](C=C)(C=C)Cl
Molecular Formula: C6H9ClSn
Molecular Weight: 235.3 g/mol

Stannane, chlorotriethenyl-

CAS No.: 10008-90-9

Cat. No.: VC21199371

Molecular Formula: C6H9ClSn

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

Stannane, chlorotriethenyl- - 10008-90-9

Specification

CAS No. 10008-90-9
Molecular Formula C6H9ClSn
Molecular Weight 235.3 g/mol
IUPAC Name chloro-tris(ethenyl)stannane
Standard InChI InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1
Standard InChI Key OEEKDHUOTUHEEY-UHFFFAOYSA-M
SMILES C=C[Sn](C=C)(C=C)Cl
Canonical SMILES C=C[Sn](C=C)(C=C)Cl

Introduction

Structural Characteristics

Stannane, chlorotriethenyl- possesses a well-defined molecular architecture with the following structural parameters:

  • Molecular Formula: C6H9ClSn

  • SMILES Notation: C=CSn(C=C)Cl

  • InChI: InChI=1S/3C2H3.ClH.Sn/c31-2;;/h31H,2H2;1H;/q;;;;+1/p-1

  • InChIKey: OEEKDHUOTUHEEY-UHFFFAOYSA-M

  • Compound Name: chloro-tris(ethenyl)stannane

The molecular structure features a tetrahedral arrangement around the central tin atom, with three vinyl groups (CH2=CH-) and one chlorine atom occupying the four coordination sites. This arrangement provides a distinctive chemical environment that contributes to the compound's reactivity profile.

Physical Properties

The physical properties of Stannane, chlorotriethenyl- derive from its molecular composition and structural arrangement. While comprehensive experimental data is limited in the available literature, several properties can be inferred:

  • Molecular Weight: Approximately 235.94 g/mol, calculated from the molecular formula C6H9ClSn

  • Physical State: Likely a colorless liquid or low-melting solid at ambient temperature, consistent with similar organotin compounds

  • Solubility: Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) but poorly soluble in water due to its predominant organic character

  • Stability: Potentially sensitive to air, moisture, and light, as is common with many reactive organotin compounds

Analytical Characterization

Mass spectrometry studies have provided valuable analytical data for Stannane, chlorotriethenyl-, particularly regarding its collision cross section (CCS) measurements. This data facilitates identification and characterization of the compound:

Predicted Collision Cross Section Data

The following table presents predicted collision cross section values for various adducts of Stannane, chlorotriethenyl-, providing important reference data for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]+236.94876142.2
[M+Na]+258.93070153.7
[M+NH4]+253.97530150.2
[M+Na-2H]-256.91615145.6
[M-H]-234.93420141.3
[M]+235.94093143.8
[M]-235.94203143.8
[M+K]+274.90464145.8

These collision cross section values represent the effective area of the molecule available for interaction with buffer gas during ion mobility separation, providing a characteristic fingerprint for analytical identification purposes.

Comparison with Related Organotin Compounds

Stannane, chlorotriethenyl- belongs to a broader family of organotin compounds that includes various substituted stannanes. While tributyl(iodomethyl)stannane represents a different structural class with alkyl rather than vinyl substituents, both compounds share the common feature of a halogen-tin bond that confers distinctive reactivity.

The presence of vinyl groups in chlorotriethenylstannane, as opposed to alkyl groups in tributylstannanes, introduces additional reactivity associated with the carbon-carbon double bonds. This structural difference significantly impacts chemical behavior and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator